N,N'-bis(2-methylpropyl)oxamide
Overview
Description
N,N’-bis(2-methylpropyl)oxamide is an organic compound with the molecular formula C10H20N2O2. It is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by 2-methylpropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis(2-methylpropyl)oxamide can be synthesized through the condensation reaction of diethyl oxalate with 2-methylpropylamine. The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(2-methylpropyl)oxamide may involve a continuous flow process where diethyl oxalate and 2-methylpropylamine are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, followed by crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-methylpropyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide groups into amine groups.
Substitution: The compound can undergo substitution reactions where the 2-methylpropyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of N,N’-bis(2-methylpropyl)oxamide.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted oxamides depending on the substituent used.
Scientific Research Applications
N,N’-bis(2-methylpropyl)oxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of N,N’-bis(2-methylpropyl)oxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may involve inhibition of certain enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-hydroxynaphthylidene)oxamide
- N,N’-bis(2-methoxybenzylidene)oxamide
- N,N’-bis(2-nitratoethyl)oxamide
Uniqueness
N,N’-bis(2-methylpropyl)oxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
N,N'-bis(2-methylpropyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)5-11-9(13)10(14)12-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYVPYQVJDDDQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310781 | |
Record name | STK150336 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14040-76-7 | |
Record name | NSC231664 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK150336 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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